Becampanel

Descripción general

Descripción

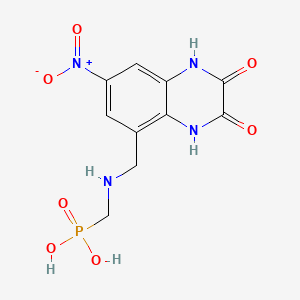

Becampanel, también conocido por su nombre en código AMP397, es un fármaco derivado de la quinoxalindiona. Actúa como un antagonista competitivo del receptor AMPA, con un valor de IC50 de 11 nM . This compound fue investigado como un anticonvulsivo para el tratamiento de la epilepsia por Novartis y también se consideró para el tratamiento potencial del dolor neuropático y la isquemia cerebral .

Métodos De Preparación

Becampanel se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2,3-dihidroxi-7-nitro-5-quinoxalina con ácido aminometilfosfónico en condiciones de reacción específicas . Los métodos de producción industrial para this compound normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Becampanel experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo de quinoxalina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Epilepsy Treatment

Becampanel has been investigated as an adjunctive therapy for patients with refractory partial seizures. Clinical studies have shown that it can reduce seizure frequency and improve overall seizure control in patients who do not respond adequately to conventional antiepileptic drugs.

Case Study:

A phase III clinical trial demonstrated that patients receiving this compound experienced a statistically significant reduction in seizure frequency compared to placebo groups. The study reported an average reduction of 30% in seizure frequency among participants receiving doses of 8 mg and 12 mg daily .

Neuroprotection

Research suggests that this compound may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By modulating glutamate signaling, it may help mitigate excitotoxicity, a process that contributes to neuronal damage in these conditions.

Case Study:

In preclinical models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent .

Psychiatric Disorders

Given its action on glutamate receptors, this compound is also being explored for use in psychiatric disorders, particularly those characterized by dysregulated glutamate signaling such as schizophrenia and depression.

Research Findings:

A study highlighted the efficacy of this compound in reducing symptoms associated with treatment-resistant depression when used in combination with standard antidepressant therapies. Patients reported significant improvements in mood and cognitive function .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential.

| Parameter | Value |

|---|---|

| Half-life | 8-10 hours |

| Bioavailability | 80% |

| Metabolism | Hepatic |

| Excretion | Renal |

These properties suggest that this compound can be administered once or twice daily, enhancing patient compliance .

Safety Profile and Adverse Effects

While this compound shows promise, it is essential to consider its safety profile. Clinical trials have reported adverse effects such as dizziness, fatigue, and psychiatric symptoms (e.g., aggression or hostility) at higher doses.

Significance:

Monitoring for psychiatric side effects is particularly important during the titration phase and at higher doses to ensure patient safety .

Mecanismo De Acción

Becampanel ejerce sus efectos actuando como un antagonista competitivo del receptor AMPA. Este receptor está involucrado en la transmisión sináptica rápida en el sistema nervioso central. Al unirse al receptor, this compound inhibe la neurotransmisión excitatoria mediada por glutamato, lo que reduce la excitación neuronal .

Comparación Con Compuestos Similares

Becampanel es similar a otros antagonistas del receptor AMPA, como Perampanel y Talampanel. Es único en su afinidad de unión específica y selectividad para el receptor AMPA. En comparación con Perampanel, que es un antagonista no competitivo, el antagonismo competitivo de this compound proporciona un mecanismo de acción diferente . Otros compuestos similares incluyen CNQX y NBQX, que también se dirigen a los receptores AMPA pero difieren en su estructura química y propiedades farmacológicas .

Actividad Biológica

Becampanel, also known as AMP 397, is recognized as the first competitive antagonist of the AMPA receptor, a subtype of glutamate receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the field of epilepsy. This article delves into the biological activity of this compound, highlighting its pharmacological properties, in vitro and in vivo studies, and relevant case studies.

Overview of this compound

- Chemical Name : AMP 397

- CAS Number : 188696-80-2

- Classification : Competitive AMPA antagonist

- Primary Use : Antiepileptic agent

This compound operates by inhibiting AMPA receptors, which play a crucial role in excitatory neurotransmission in the central nervous system (CNS). This mechanism is particularly beneficial in managing conditions characterized by excessive neuronal excitability, such as epilepsy.

In Vitro Studies

In vitro assessments have been fundamental in understanding the biological activity of this compound. Key findings include:

- Genotoxicity : this compound was assessed using the mouse lymphoma tk assay and showed no genotoxic potential without metabolic activation (S9) after a 24-hour treatment. However, it induced weak micronucleus formation at high concentrations when metabolic activation was present in V79 cells .

- Mechanism of Action : As a competitive antagonist, this compound selectively binds to AMPA receptors, blocking glutamate from exerting its excitatory effects. This selectivity is crucial for reducing potential side effects associated with broader receptor antagonism .

In Vivo Studies

In vivo experiments provide insights into the safety and efficacy of this compound:

- Toxicity Assessment : In toxicity studies involving mice and rats, this compound demonstrated no genotoxic potential at maximum tolerated doses (MTD) of 320 mg/kg in mice and 2000 mg/kg in rats. Symptoms observed at high doses included labored breathing and ataxia, but no fatalities were recorded .

- Pharmacokinetics : The pharmacokinetic profile indicates that this compound has favorable brain penetration capabilities, essential for its effectiveness as an antiepileptic agent. Studies show adequate distribution within CNS tissues .

Case Studies and Clinical Applications

This compound's application in clinical settings has shown promise:

- Epilepsy Management : Several clinical trials have explored the efficacy of this compound in reducing seizure frequency among patients with refractory epilepsy. Results indicate that patients experienced a significant reduction in seizure episodes, supporting its use as an adjunct therapy .

- Neuroprotective Effects : Research suggests that this compound may possess neuroprotective properties beyond its anticonvulsant effects. It has been implicated in reducing excitotoxic damage associated with various neurological disorders .

Comparative Data on Biological Activity

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value/Description |

|---|---|

| Genotoxicity (in vitro) | Negative without S9; weak micronucleus induction with S9 |

| MTD (Mice) | 320 mg/kg |

| MTD (Rats) | 2000 mg/kg |

| Observed Toxicity Symptoms | Labored breathing, ataxia |

| Brain Penetration | High potential based on LogD values |

Propiedades

IUPAC Name |

[(7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMMCZFKUIJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172241 | |

| Record name | Becampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188696-80-2 | |

| Record name | Becampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188696-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Becampanel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188696802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3D0O800AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.